REACTION_CXSMILES
|
[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].CN1C=CN=C1.[CH3:12][S:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1>>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:20][C:17]1[CH:18]=[CH:19][C:14]([S:13][CH3:12])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 h
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The excess of phosphoryl chloride is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
P(OC1=CC=C(C=C1)SC)(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |